2-Acetylisonicotinic acid
Overview
Description
2-Acetylisonicotinic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is a derivative of isonicotinic acid, where an acetyl group is attached to the nitrogen atom of the pyridine ring
Scientific Research Applications
2-Acetylisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-tuberculosis agent, similar to isoniazid, a related compound.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylisonicotinic acid typically involves the acetylation of isonicotinic acid. One common method is the Friedel-Crafts acylation reaction, where isonicotinic acid is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a consistent reaction environment and improve yield. The use of alternative catalysts and solvents may also be explored to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Acetylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid group, resulting in the formation of isonicotinic acid.
Reduction: The acetyl group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Isonicotinic acid.
Reduction: 2-Hydroxyisonicotinic acid.
Substitution: Various halogenated derivatives of this compound.
Mechanism of Action
The mechanism of action of 2-acetylisonicotinic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In medicinal chemistry, its derivatives may inhibit the synthesis of mycolic acids in mycobacteria, similar to the action of isoniazid. This inhibition disrupts the bacterial cell wall, leading to cell death.
Comparison with Similar Compounds
Isonicotinic acid: A precursor to 2-acetylisonicotinic acid, used in the synthesis of isoniazid.
Nicotinic acid:
Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position instead of the 4-position.
Uniqueness: this compound is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-acetylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-5(10)7-4-6(8(11)12)2-3-9-7/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIRCPYOUBOWQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624772 | |
Record name | 2-Acetylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25028-33-5 | |
Record name | 2-Acetylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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